4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide
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Overview
Description
4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide is a complex organic compound characterized by its multiple diethylsulfamoyl groups and benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-(diethylsulfamoyl)benzoic acid, which is then subjected to amide coupling reactions with appropriate amines under controlled conditions. The reaction conditions often include the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its action can include signal transduction cascades, leading to cellular responses such as apoptosis or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-(diethylsulfamoyl)benzoic acid
- N-(4-(diethylsulfamoyl)phenyl)benzamide
- 4-(diethylsulfamoyl)benzamide
Uniqueness
4-(diethylsulfamoyl)-N-[4-({4-[4-(diethylsulfamoyl)benzamido]phenyl}methyl)phenyl]benzamide is unique due to its multiple diethylsulfamoyl groups and the specific arrangement of benzamide moieties. This structural complexity contributes to its distinct chemical reactivity and potential biological activities, setting it apart from simpler analogs.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-[[4-[[4-(diethylsulfamoyl)benzoyl]amino]phenyl]methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O6S2/c1-5-38(6-2)46(42,43)32-21-13-28(14-22-32)34(40)36-30-17-9-26(10-18-30)25-27-11-19-31(20-12-27)37-35(41)29-15-23-33(24-16-29)47(44,45)39(7-3)8-4/h9-24H,5-8,25H2,1-4H3,(H,36,40)(H,37,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTVWVLIPVTCRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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